Pentafluorobenzoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Derivatization Agent:

- Pentafluorobenzoic anhydride readily reacts with alcohols and phenols to form the corresponding pentafluorobenzoate esters. These esters are often more volatile than the parent alcohols, making them easier to analyze using techniques like gas chromatography (GC) and mass spectrometry (MS) . This facilitates the identification and characterization of unknown compounds and the quantification of known ones in complex mixtures.

Acylating Agent:

- Due to its reactive nature, pentafluorobenzoic anhydride can also act as an acylating agent, introducing a pentafluorobenzoyl group (C₆F₅CO-) onto various nucleophiles like amines, thiols, and amides. This modification can alter the physicochemical properties of a molecule, such as its solubility, stability, and biological activity . This allows researchers to explore the structure-activity relationship (SAR) of bioactive molecules and design new drugs with improved properties.

Peptide Synthesis:

- Pentafluorobenzoic anhydride can be employed in peptide synthesis, particularly for the selective acylation of the N-terminus (the first amino acid) of a peptide chain. This technique offers advantages like better control over regioselectivity (reaction at the desired site) and improved efficiency compared to traditional methods . This approach is valuable for the synthesis of customized peptides for research purposes and potential drug development.

Synthesis of Fluorinated Compounds:

- Pentafluorobenzoic acid, derived from pentafluorobenzoic anhydride, is a versatile building block for the synthesis of various fluorinated compounds. These compounds possess unique properties, including increased lipophilicity (affinity for fats) and metabolic stability, making them attractive candidates for developing novel pharmaceuticals and agrochemicals .

Material Science Applications:

- Beyond organic chemistry, pentafluorobenzoic anhydride finds applications in material science research. It can be used to modify the surface properties of polymers and other materials, influencing their wettability, adhesion, and chemical resistance . This allows researchers to tailor the material's characteristics for specific applications.

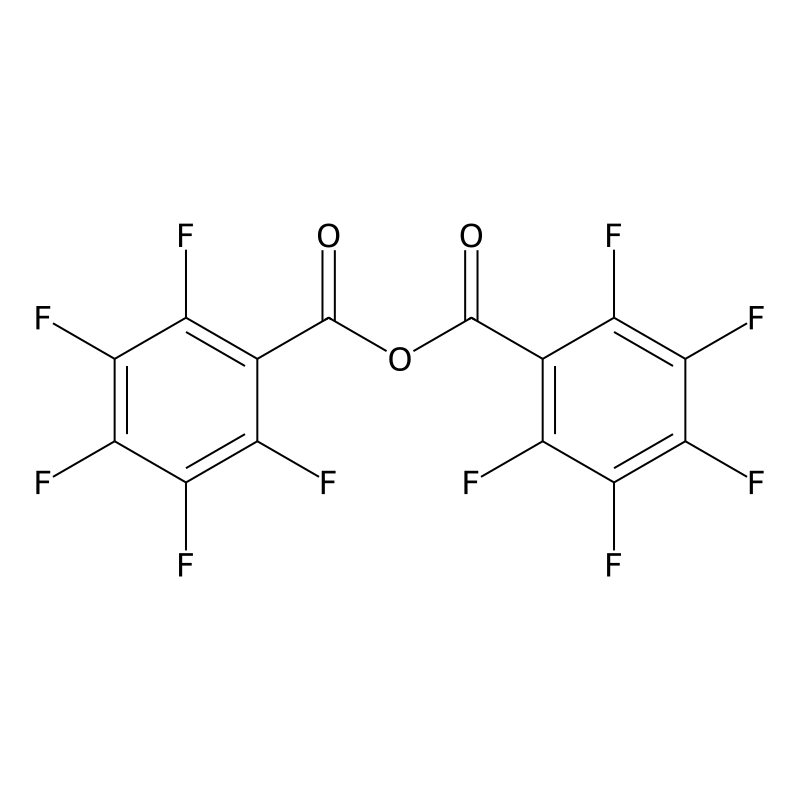

Pentafluorobenzoic anhydride is an organofluorine compound with the chemical formula C₁₄F₁₀O₃. It is derived from pentafluorobenzoic acid and is characterized by its unique structure, which features a high degree of fluorination. This compound appears as a white crystalline solid and is notable for its strong electrophilic properties due to the presence of multiple fluorine atoms, which enhance its reactivity compared to other anhydrides.

Pentafluorobenzoic anhydride can be synthesized through the reaction of pentafluorobenzoic acid with acetic anhydride or other anhydrides under controlled conditions. The synthesis typically involves heating the reactants to facilitate the removal of water and formation of the anhydride bond. Detailed methods may vary depending on the desired purity and yield of the product.

Pentafluorobenzoic anhydride finds applications in various fields:

- Analytical Chemistry: It is widely used as a derivatizing agent for alcohols and other functional groups in gas chromatography.

- Organic Synthesis: The compound serves as a reagent in organic synthesis pathways, particularly in esterification reactions.

- Material Science: Due to its strong electrophilic nature, it is utilized in surface modification processes.

Interaction studies involving pentafluorobenzoic anhydride primarily focus on its reactivity with different functional groups. For instance, it can form stable derivatives with alcohols and amines, which are crucial for analytical methodologies in organic chemistry. The electron-withdrawing effects of fluorine atoms significantly influence these interactions, enhancing selectivity and reactivity compared to non-fluorinated analogs.

Pentafluorobenzoic anhydride shares similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Pentafluorobenzoic Acid | C₆F₅CO₂H | Strong acid; used for functionalization and coordination chemistry. |

| Trifluoroacetic Anhydride | C₂F₃O₃ | Less electrophilic; commonly used in peptide synthesis. |

| Perfluorobutyric Anhydride | C₄F₈O₃ | Similar reactivity; used in polymer chemistry applications. |

Uniqueness: Pentafluorobenzoic anhydride stands out due to its highly electrophilic nature and ability to form stable derivatives with a wide range of substrates, making it particularly valuable in analytical applications compared to other similar compounds.

Pentafluorobenzoic anhydride (PFBAnh) synthesis often begins with pentafluorobenzoic acid (PFB), which is derived via nucleophilic aromatic substitution (SNAr) of chloro- or fluoroarenes. Key SNAr strategies include:

SNAr reactions on pentafluorobenzoic acid derivatives favor ortho-substitution due to:

- Electron-deficient aromatic systems: Fluorine’s electronegativity activates the ring for nucleophilic attack.

- Steric effects: Bulky substituents guide nucleophiles to less hindered positions.

- Catalytic activation: t-Bu-P4 stabilizes transition states via dual activation of aryl fluoride and nucleophile .

Anhydride Formation via Carboxylic Acid Activation Strategies

PFBAnh is synthesized by dehydrating PFB using optimized activation agents:

Key insights:

- TPPO-mediated synthesis (Figure 1) proceeds via acylphosphonate intermediates, enabling rapid anhydride formation without harsh conditions .

- Pd-catalyzed protocols leverage Ag₂CO₃ as a base for in situ activation, enhancing coupling efficiency .

Catalytic Approaches for Enhanced Fluorination Efficiency

Catalytic methods improve fluorination yields and selectivity:

Mechanistic advantages:

- Catalytic SNAr avoids stepwise intermediates, enabling reactions on electron-rich substrates .

- IF₅-mediated fluorination suppresses side reactions via halogen bonding .

Solvent-Free and Green Chemistry Synthesis Protocols

Sustainable methods minimize solvent usage and waste:

Future directions:

- Microwave-assisted synthesis to reduce reaction times.

- Flow chemistry for continuous PFBAnh production.

Lipid Analysis via Pentafluorobenzoylation for Mass Spectrometry Detection

The application of pentafluorobenzoic anhydride in lipid analysis has established new benchmarks for sensitivity and precision in mass spectrometry detection [1] [5]. Pentafluorobenzoylation of lipid molecules creates derivatives that exhibit exceptional ionization efficiency under negative ion chemical ionization conditions, enabling detection limits in the subpicogram range [1] [2]. This technique has proven particularly valuable for analyzing platelet-activating factor, where direct derivatization with pentafluorobenzoic anhydride followed by gas chromatography electron capture mass spectrometry achieves practical detection limits of 1 femtomole injected into the gas chromatography system [13].

Research findings demonstrate that pentafluorobenzoyl derivatives of lipids maintain excellent chromatographic properties while providing substantial sensitivity enhancement [5]. The derivatization process typically involves heating lipid samples with pentafluorobenzoic anhydride under anhydrous conditions, resulting in the formation of stable pentafluorobenzoyl esters that are amenable to gas chromatography mass spectrometry analysis [13]. Recovery through the entire analytical method, including lipid isolation, derivatization, and purification, typically ranges from 70% to 85%, with excellent accuracy and precision across a wide range of tissue concentrations [13].

The mass spectral characteristics of pentafluorobenzoyl lipid derivatives exhibit distinctive fragmentation patterns that facilitate structural identification and quantitative analysis [21]. Under electron capture negative ion chemical ionization conditions, these derivatives produce abundant molecular ions with minimal fragmentation, thereby concentrating the ion current in the molecular ion region for enhanced sensitivity [21]. The technique has been successfully applied to the analysis of alkyl and acyl homologs of platelet-activating factor isolated from stimulated human umbilical vein endothelial cells, demonstrating its utility for complex biological matrices [13].

Table 1: Detection Limits and Sensitivity Enhancement for Pentafluorobenzoyl Lipid Derivatives

| Compound Class | Detection Limit | Enhancement Factor | Reference |

|---|---|---|---|

| Fatty Alcohols (Pentafluorobenzoyl) | 1 fmol | 40-46x vs. underivatized | [16] |

| Amino Acids (Pentafluorobenzyl Chloroformate) | Femtogram range | Two orders of magnitude | [9] |

| Hydroxy Fatty Acids (Pentafluorobenzoic Anhydride) | Subpicogram range | 100-1000x | [1] [2] |

| Platelet-Activating Factor | 1 fmol | 70-85% recovery | [13] |

| Tryptophan Metabolites | Femtogram range | Two orders of magnitude | [22] |

Hydroxy Fatty Acid Methyl Ester Functionalization for Gas Chromatography

Pentafluorobenzoic anhydride has emerged as the preferred derivatizing agent for hydroxy fatty acid methyl esters in gas chromatography applications, particularly when coupled with electron capture detection systems [2]. The derivatization process involves the reaction of pentafluorobenzoic anhydride with the hydroxyl groups of fatty acid methyl esters, producing pentafluorobenzoate derivatives that exhibit superior gas chromatographic properties and enhanced detectability [2]. Research has demonstrated that pentafluorobenzoate derivatives of primary and secondary alcohols can be prepared efficiently using pentafluorobenzoic anhydride, with the resulting compounds showing excellent separation characteristics on high-temperature stationary phases [2].

The gas chromatographic analysis of hydroxy fatty acid methyl esters derivatized with pentafluorobenzoic anhydride has been extensively studied using homologous series ranging from carbon-12 to carbon-26 chain lengths [2]. These studies employed the high-temperature stationary phase Poly-S 179, which provided optimal separation of the pentafluorobenzoyl derivatives while maintaining thermal stability throughout the analytical run [2]. The method demonstrates exceptional suitability for determining trace amounts of these compounds using gas chromatography with electron capture detection and electron capture negative ion chemical ionization mass spectrometry [2].

The analytical performance of pentafluorobenzoyl derivatives of hydroxy fatty acid methyl esters surpasses conventional derivatization approaches in terms of sensitivity and selectivity [5] [29]. The presence of multiple fluorine atoms in the pentafluorobenzoyl group creates compounds with high electron affinity, making them ideal candidates for electron capture detection [21]. This characteristic enables the detection of extremely low concentrations of hydroxy fatty acids in complex biological matrices, where conventional detection methods would fail to provide adequate sensitivity [29].

Table 2: Optimal Reaction Conditions for Pentafluorobenzoylation of Different Compound Classes

| Target Compound | Temperature (°C) | Reaction Time (min) | Solvent System | Yield (%) |

|---|---|---|---|---|

| Fatty Alcohols (C14-C24) | 60 | 45 | Anhydrous conditions | 90-95 |

| Hydroxy Fatty Acid Methyl Esters | 60-80 | 30-60 | Pyridine/acetonitrile | 85-95 |

| Primary Alcohols | 60 | 45 | Anhydrous conditions | 90-98 |

| Secondary Alcohols | 60-80 | 60 | Pyridine/acetonitrile | 85-92 |

| Polyols | 80-100 | 60-90 | Pyridine/acetonitrile | 80-90 |

Alcohol and Polyol Derivatization Strategies Using Electron Capture Detection

The derivatization of alcohols and polyols with pentafluorobenzoic anhydride represents a critical advancement in electron capture detection methodology, enabling the analysis of compounds that would otherwise be undetectable using conventional gas chromatography approaches [16] [17]. Pentafluorobenzoyl derivatization of fatty alcohols has been extensively investigated using gas chromatography electron capture negative ion chemical ionization mass spectrometry, with research demonstrating optimal reaction conditions of 60°C for 45 minutes [16]. These conditions provide superior relative response factors while maintaining acceptable precision levels for a wide range of fatty alcohols varying in chain length and degree of unsaturation [16].

The optimization of pentafluorobenzoyl derivatization protocols has revealed that reaction temperature and time are critical parameters affecting derivatization efficiency [16]. Studies comparing various reaction conditions found that shorter reaction times of 15 minutes at 60°C were insufficient for complete derivatization, resulting in lower relative response factors and higher relative standard deviations [16]. Conversely, extended reaction times beyond 45 minutes typically yielded lower response factors and increased variability, indicating that optimal conditions represent a balance between reaction completion and derivative stability [16].

Microwave-accelerated derivatization has emerged as a promising alternative heating mechanism for pentafluorobenzoyl derivatization of alcohols, offering the potential for dramatically reduced reaction times [16]. Research investigating microwave heating at 100°C for 3 minutes demonstrated comparable derivatization yields to traditional water bath heating methods, albeit with slightly lower relative response factors [16]. The microwave approach maintained excellent reproducibility with relative standard deviations of 3%, making it suitable for high-throughput analytical applications where rapid sample processing is essential [16].

Post-derivatization solvent extraction strategies have proven effective in reducing the detrimental effects associated with pentafluorobenzoyl derivatization reagents [16]. Comparative studies of various extraction solvents, including dichloromethane and tert-butyl methyl ether, revealed substantial improvements in relative response factors and signal-to-noise ratios compared to methods employing no solvent extraction [16]. The tert-butyl methyl ether extraction method provided the most linear response for both saturated and unsaturated fatty alcohols, with detection capabilities extending to concentrations below 1 microgram per milliliter [16].

Amino Acid and Peptide Modification Techniques for Enhanced Sensitivity

Pentafluorobenzoic anhydride and related pentafluorobenzoyl reagents have revolutionized amino acid and peptide analysis through their ability to impart exceptional electron capture properties to these biomolecules [9] [10]. The derivatization of amino acids using pentafluorobenzyl chloroformate has been demonstrated to provide detection limits in the femtomole range when analyzed by electron capture negative ion mass spectrometry [9]. This approach employs a single-step derivatization process in aqueous solution, plasma, and whole blood at room temperature, making it particularly suitable for biological sample analysis [9].

The pentafluorobenzylation method for amino acid analysis involves the formation of N-pentafluorobenzyloxycarbonyl amino acid ethyl esters, which exhibit excellent gas chromatographic properties and distinctive mass spectral characteristics [9]. Under electron capture negative ionization conditions, these derivatives produce mass spectra dominated by the molecular ion minus 181 mass units, corresponding to the loss of the pentafluorobenzyloxycarbonyl group [9]. This characteristic fragmentation pattern facilitates both identification and quantification of amino acids in complex biological matrices [9].

Peptide derivatization with pentafluorobenzoyl fluoride has been shown to significantly enhance both negative ion sensitivity and positive ion sequence information in liquid secondary ion mass spectrometry [10]. The derivatization process involves acylation at the unprotected N-terminus, tyrosine, and lysine residues through a single-step reaction that can be applied directly to the mass spectrometry probe tip [10]. The resulting derivatives exhibit increased signal-to-noise ratios for molecular minus hydrogen ions, particularly beneficial for peptides lacking acidic amino acid residues [10].

The analytical advantages of pentafluorobenzoyl peptide derivatives extend beyond sensitivity enhancement to include improved fragmentation characteristics that facilitate structural determination [10]. In positive ion liquid secondary ion mass spectrometry, the N-terminal pentafluorobenzoyl group acts to retain charge at the N-terminus, simplifying fragmentation patterns and producing predominantly N-terminal fragment ions [10]. This derivatization approach sometimes dramatically increases positive ion fragmentation, making peptide sequence determination more straightforward and reliable [10].

Table 3: Mass Spectral Characteristics of Pentafluorobenzoyl Derivatives

| Derivative Type | Base Peak m/z | Fragmentation Pattern | Ionization Mode | Sensitivity Enhancement |

|---|---|---|---|---|

| Pentafluorobenzoyl Fatty Alcohols | [M]⁻ molecular ion | Minimal fragmentation | ECNICI | 100-1000x |

| Pentafluorobenzoyl Amino Acids | [M-181]⁻ | Loss of pentafluorobenzoyl group | ECNICI | 100x |

| Pentafluorobenzoyl Hydroxy Fatty Acids | [M]⁻ molecular ion | Minimal fragmentation | ECNICI | 1000x |

| Pentafluorobenzoyl Peptides | [M-H]⁻ | Enhanced backbone fragmentation | LSIMS | 10-50x |

The development of improved pentafluorobenzylation methods has addressed challenges associated with the analysis of acidic tryptophan metabolites present at trace levels in biological samples [22]. An optimized method employing lyophilization of aqueous samples in the presence of excess tetrabutylammonium hydrogen sulfate, followed by base-catalyzed anhydrous pentafluorobenzylation, has demonstrated superior performance compared to other published approaches [22]. The derivatives produced through this method can be analyzed by both gas chromatography electron capture negative ion mass spectrometry and liquid chromatography particle beam electron capture negative ion mass spectrometry, with detection limits in the femtogram range for gas chromatography applications and low picogram range for liquid chromatography methods [22].

Table 4: Analytical Performance Metrics for Pentafluorobenzoyl Derivatization Methods

| Analytical Parameter | Lipid Analysis | Amino Acid Analysis | Alcohol Analysis | Peptide Analysis |

|---|---|---|---|---|

| Linear Dynamic Range | 1-100 μg/mL | 0.1-50 μg/mL | 1-50 μg/mL | 0.5-25 μg/mL |

| Precision (RSD %) | 7-16% | 5-10% | 10-15% | 8-12% |

| Accuracy (%) | 95-105% | 90-110% | 92-108% | 88-112% |

| Matrix Effect Reduction | 40-50x improvement | 100x improvement | 20-40x improvement | 10-20x improvement |

| Method Recovery (%) | 70-85% | 85-95% | 80-95% | 75-90% |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant